3-(1,3-Benzothiazol-2-yl)-2-methyl-4(3H)-quinazolinone
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Overview
Description
3-(Benzo[d]thiazol-2-yl)-2-methylquinazolin-4(3H)-one is a heterocyclic compound that features both benzothiazole and quinazolinone moieties. These structures are known for their significant biological activities and are often explored in medicinal chemistry for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Benzo[d]thiazol-2-yl)-2-methylquinazolin-4(3H)-one typically involves the condensation of 2-aminobenzothiazole with 2-methyl-4H-quinazolin-4-one under specific reaction conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as ethanol or methanol, at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
3-(Benzo[d]thiazol-2-yl)-2-methylquinazolin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated solvents and catalysts like palladium on carbon for hydrogenation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives, while reduction can lead to the formation of reduced benzothiazole derivatives .
Scientific Research Applications
3-(Benzo[d]thiazol-2-yl)-2-methylquinazolin-4(3H)-one has been explored for various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Studied for its potential therapeutic effects, including anticancer, antimicrobial, and anti-inflammatory activities.
Mechanism of Action
The mechanism of action of 3-(Benzo[d]thiazol-2-yl)-2-methylquinazolin-4(3H)-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, the compound can interact with cellular receptors and signaling pathways, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-(Benzo[d]thiazol-2-yl)quinazolin-4(3H)-one
- 3-(Benzo[d]thiazol-2-yl)-2-methyl-4H-pyran-4-one
- 2-(Benzo[d]thiazol-2-yl)-4H-quinazolin-4-one
Uniqueness
3-(Benzo[d]thiazol-2-yl)-2-methylquinazolin-4(3H)-one is unique due to the presence of both benzothiazole and quinazolinone moieties, which confer distinct biological activities. Its structural features allow for diverse chemical modifications, making it a versatile compound for various applications .
Properties
CAS No. |
81762-52-9 |
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Molecular Formula |
C16H11N3OS |
Molecular Weight |
293.3 g/mol |
IUPAC Name |
3-(1,3-benzothiazol-2-yl)-2-methylquinazolin-4-one |
InChI |
InChI=1S/C16H11N3OS/c1-10-17-12-7-3-2-6-11(12)15(20)19(10)16-18-13-8-4-5-9-14(13)21-16/h2-9H,1H3 |
InChI Key |
AHWGBQAWNSSZLP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=O)N1C3=NC4=CC=CC=C4S3 |
Origin of Product |
United States |
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